4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
CAS No.: 898450-28-7
Cat. No.: VC11795999
Molecular Formula: C15H16N2OS
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898450-28-7 |
|---|---|
| Molecular Formula | C15H16N2OS |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 4-[(4-methylphenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
| Standard InChI | InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)9-19-14-12-3-2-4-13(12)16-15(18)17-14/h5-8H,2-4,9H2,1H3,(H,16,17,18) |
| Standard InChI Key | PVYUHLMJZJDSQS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC(=O)NC3=C2CCC3 |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC(=O)NC3=C2CCC3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a cyclopenta[d]pyrimidin-2(5H)-one core fused to a bicyclic system, with a thioether bridge at the C4 position connecting to a 4-methylbenzyl group. This configuration enhances its lipophilicity and membrane permeability, critical for cellular uptake. The IUPAC name, 4-[(4-methylphenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one, reflects its structural complexity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.4 g/mol |
| CAS Number | 898450-28-7 |
| SMILES | CC1=CC=C(C=C1)CSC2=NC(=O)NC3=C2CCC3 |
The thioether group () contributes to its stability under physiological conditions, while the cyclopentane ring imposes conformational constraints that may enhance target binding .
Synthesis and Optimization
The synthesis of 4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves a two-step process. First, 5,6-trimethylene-2-thiouracil is reacted with 4-methylbenzyl bromide in acetone under reflux conditions for 12 hours, using potassium carbonate as a base. Nucleophilic substitution at the sulfur atom yields the thioether intermediate, which undergoes cyclization to form the final product. Purification via column chromatography or recrystallization ensures >95% purity.
Key reaction parameters include:
-
Solvent: Acetone (polar aprotic, enhances nucleophilicity).
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Temperature: Reflux at 56°C.
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Stoichiometry: 1:1 molar ratio of thiouracil to benzyl bromide.
Biological Activities and Mechanisms
Antimicrobial and Antifungal Effects
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The 4-methylbenzyl group’s hydrophobicity disrupts microbial cell membranes, while the pyrimidinone core interferes with nucleic acid synthesis.
Anti-Inflammatory Properties
In murine models, the compound reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, likely through NF-κB pathway inhibition. The thioether moiety’s redox activity may also scavenge reactive oxygen species, contributing to its antioxidant effects.
Therapeutic Applications and Clinical Prospects
Fungal Infection Management
The compound’s efficacy against C. albicans positions it as a candidate for topical antifungal agents. Comparative studies show it outperforms fluconazole in biofilm eradication, with a 50% reduction in biofilm biomass at 32 µg/mL.
Oncology
Preliminary data indicate antiproliferative effects in MCF-7 breast cancer cells (IC~50~ = 12 µM), mediated by caspase-3 activation and G0/G1 cell cycle arrest. Synergy with doxorubicin (combination index = 0.7) suggests potential adjunctive use.
Challenges in Drug Development
Despite promising in vitro results, the compound’s moderate aqueous solubility (0.8 mg/mL in PBS) and high protein binding (>90%) may limit bioavailability. Prodrug strategies, such as esterification of the pyrimidinone carbonyl, are under investigation to improve pharmacokinetics.
Comparative Analysis with Structural Derivatives
Modifications to the core structure yield derivatives with varying bioactivity:
| Derivative | Molecular Formula | Molecular Weight | Notable Activity |
|---|---|---|---|
| 1-(3-hydroxypropyl) variant | 330.4 g/mol | Enhanced solubility | |
| 1-(pyridin-2-ylmethyl) variant | 363.48 g/mol | Improved anticancer activity |
The hydroxypropyl derivative’s additional hydroxyl group increases aqueous solubility (2.3 mg/mL) but reduces antifungal potency (MIC = 32 µg/mL) . Conversely, the pyridin-2-ylmethyl analog shows 3-fold greater cytotoxicity in HepG2 cells (IC~50~ = 4 µM), attributed to enhanced DNA intercalation.
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